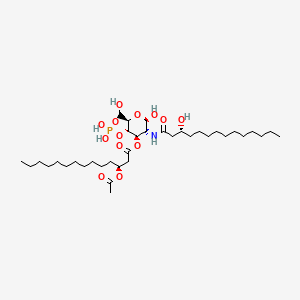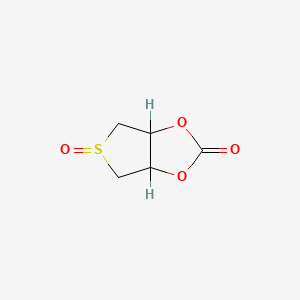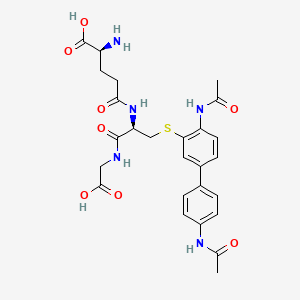
Carbocyclic-3'-deoxy-2',3'-didehydrothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties. This compound is particularly known for its efficacy against human immunodeficiency virus (HIV) as it inhibits the reverse transcriptase enzyme, which is crucial for viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-3’-deoxy-2’,3’-didehydrothymidine involves several steps, starting from the appropriate carbocyclic nucleoside precursors. One common method includes the stereoselective conversion of 2’,3’-dideoxydidehydro carbocyclic nucleosides into 2’-deoxy carbocyclic nucleosides using N-bromoacetamide in acetic acid (AcOH) to yield bromoesters, followed by debromination and hydrolysis .
Industrial Production Methods
Industrial production methods for carbocyclic-3’-deoxy-2’,3’-didehydrothymidine typically involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on cellular metabolism and DNA synthesis.
Industry: It is used in the development of antiviral drugs and in the synthesis of other nucleoside analogs.
Wirkmechanismus
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The compound is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Abacavir
- Carbovir
- Brivudine
Uniqueness
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is unique due to its specific structure that allows for potent inhibition of HIV reverse transcriptase. Compared to other similar compounds, it has a distinct mechanism of action and metabolic pathway, which contributes to its efficacy and reduced toxicity .
Eigenschaften
CAS-Nummer |
118237-75-5 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
InChI-Schlüssel |
XKLCOAHIDXDOAE-BDAKNGLRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)








